molecular formula C9H12FNO B1445379 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine CAS No. 1555443-48-5

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

Cat. No. B1445379
CAS RN: 1555443-48-5
M. Wt: 169.2 g/mol
InChI Key: YRIMKXYUZLHHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C9H12FNO . It has a molecular weight of 169.2 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine” is 1S/C9H12FNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine” is a liquid at room temperature . The compound should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine is a compound that has not been directly highlighted in the literature for its applications. However, research on similar fluorinated compounds and amine functionalities provides insights into the potential scientific applications of such chemicals. A study by Qiu et al. (2009) discusses a practical synthesis method for 2-fluoro-4-bromobiphenyl, a compound related to the target molecule, which could be used in the manufacture of flurbiprofen, indicating the relevance of fluorinated compounds in pharmaceutical manufacturing processes (Qiu et al., 2009).

Applications in Environmental Science

Ateia et al. (2019) review the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting the potential of fluorinated amines in environmental cleanup and water treatment technologies (Ateia et al., 2019).

Chemical Sensing and Molecular Imaging

Research into fluorescent chemosensors highlights the application of compounds with specific functional groups for detecting various analytes. Roy (2021) reviews the use of 4-methyl-2,6-diformylphenol-based compounds for the development of chemosensors, which could suggest potential uses for fluorinated amines in sensor technologies (Roy, 2021).

Biomedical Applications

Fluorinated compounds have been investigated for their roles in biomedical applications, including as ligands for dopamine receptors in the treatment of neuropsychiatric disorders. Jůza et al. (2022) provide an overview of the therapeutic potential of D2R modulators, indicating the relevance of fluorinated amines in developing treatments for diseases such as schizophrenia and depression (Jůza et al., 2022).

Fluorine Chemistry and Materials Science

The incorporation of fluorine into organic compounds is a significant area of research due to the unique properties that fluorinated materials exhibit. Wang et al. (2021) discuss the methodologies for fluorine incorporation into agrochemicals, indicating potential applications for fluorinated amines in the development of novel pesticides and materials with enhanced properties (Wang et al., 2021).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-fluoro-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMKXYUZLHHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine
Reactant of Route 3
2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine
Reactant of Route 4
2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine
Reactant of Route 5
2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine
Reactant of Route 6
2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.